Thiothixene dihydrochloride dihydrate
Overview
Description
Thiothixene dihydrochloride dihydrate is a thioxanthene derivative used primarily as an antipsychotic agent. It is structurally and pharmacologically related to phenothiazine antipsychotics and is indicated for the management of schizophrenia . The compound is known for its efficacy in treating psychotic disorders by acting on various neurotransmitter receptors in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiothixene dihydrochloride dihydrate is synthesized through a multi-step process. The synthesis involves the reaction of N,N-dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]thioxanthene-2-sulfonamide with hydrochloric acid to form the dihydrochloride salt. The reaction is typically carried out in a solvent such as methanol, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiothixene dihydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiothixene to its corresponding thioxanthene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Thiothixene dihydrochloride dihydrate has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying the behavior of thioxanthene derivatives.
Biology: Investigated for its effects on neurotransmitter receptors and its potential neuroprotective properties.
Medicine: Primarily used in the treatment of schizophrenia and other psychotic disorders.
Industry: Utilized in the pharmaceutical industry for the development of antipsychotic medications.
Mechanism of Action
Thiothixene dihydrochloride dihydrate exerts its effects by acting as an antagonist on various neurotransmitter receptors:
Dopaminergic Receptors: Blocks dopamine receptors (D1, D2, D3, and D4), reducing dopamine-mediated effects and alleviating psychotic symptoms.
Serotonergic Receptors: Acts on serotonin receptors (5-HT1 and 5-HT2), providing anxiolytic, antidepressive, and antiaggressive properties.
Histaminergic Receptors: Blocks histamine receptors (H1), leading to sedation and antiemetic effects.
Alpha-Adrenergic Receptors: Antagonizes alpha1 and alpha2 receptors, causing a reduction in blood pressure and reflex tachycardia.
Muscarinic Receptors: Inhibits muscarinic receptors (M1 and M2), resulting in anticholinergic effects.
Comparison with Similar Compounds
Thiothixene dihydrochloride dihydrate is compared with other antipsychotic agents such as:
Chlorprothixene: Another thioxanthene derivative with similar antipsychotic properties but different pharmacokinetic profiles.
Trifluoperazine: A phenothiazine antipsychotic with similar therapeutic effects but different receptor binding affinities.
Risperidone: An atypical antipsychotic with a broader receptor profile and fewer extrapyramidal side effects.
List of Similar Compounds
- Chlorprothixene
- Trifluoperazine
- Risperidone
This compound stands out due to its specific receptor binding profile and its efficacy in managing both positive and negative symptoms of schizophrenia .
Properties
IUPAC Name |
(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S2.2ClH.2H2O/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H;2*1H2/b19-8-;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUAAEMCZUPORO-LRSHZYOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.O.O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.O.O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Cl2N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60872487 | |
Record name | Thiothixene dihydrochloride dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22189-31-7 | |
Record name | Thiothixene hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022189317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiothixene dihydrochloride dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIOTHIXENE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3CRJ1EWJU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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